Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate

Description

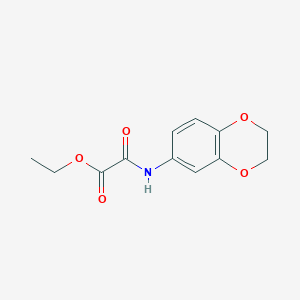

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate (IUPAC name: Ethyl 2,3-dihydro-1,4-benzodioxin-6-yl(oxo)acetate) is a heterocyclic compound featuring a benzodioxin core linked to an oxoacetate ethyl ester (Fig. 1). Its molecular formula is C₁₂H₁₂O₅ (monoisotopic mass: 236.0685) . The compound is synthesized via alkylation of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl bromoacetate under basic conditions, yielding intermediates like S7 (Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetate, 63% yield) , which can be further functionalized.

The oxo and ethyl ester groups confer moderate polarity, influencing solubility and metabolic stability. Its structural simplicity distinguishes it from analogs with extended heterocycles or bulky substituents.

Properties

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-16-12(15)11(14)13-8-3-4-9-10(7-8)18-6-5-17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBKDVSVNHJUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, which are essential for cell wall synthesis and other vital processes. The compound binds to the active site of these enzymes, preventing their normal function and leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

IA-1

- Structure: (2E)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-1-methyl-imidazolidin-4-one .

- Key Features: Incorporates a pyrimidinyl-imino group and an imidazolidinone ring.

- Synthesis : Derived from S7 (precursor to the target compound) via coupling with N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-methanediimine. Yield: 9.2% .

- Molecular Weight : 353.9 g/mol (vs. 236.22 g/mol for the target compound).

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)methyl]phenyl]-2-Methoxy-Pyridin-3-Amine

- Structure: Pyridinamine core with dimethylamino and methoxy substituents .

- Key Features : Enhanced nitrogen content (C₂₃H₂₅N₃O₃) and polar functional groups.

- Molecular Weight : 391.46 g/mol.

[2-(2,3-Dihydro-1,4-Benzodioxin-6-ylamino)-2-Oxoethyl] 3-Methylbenzoate

- Structure : Benzoate ester replaces the oxoacetate group .

- Key Features : 3-Methyl substitution on the benzene ring increases hydrophobicity.

Physicochemical Properties

Key Observations :

Metabolic and Stability Considerations

Biological Activity

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate is a synthetic compound with notable biological activities. Its structure includes a benzodioxin moiety, which contributes to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13NO5

- CAS Number : 600147-89-5

- Molecular Weight : 251.24 g/mol

The compound is synthesized through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl oxalyl chloride, typically in the presence of a base like triethylamine to facilitate the reaction process.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:

- Antibacterial Activity : The compound inhibits bacterial enzymes critical for cell wall synthesis. It binds to the active sites of these enzymes, disrupting their function and leading to cell death.

- Enzyme Inhibition : Research indicates that it may also act as an inhibitor for various enzymes involved in metabolic pathways, potentially influencing inflammatory responses and other cellular processes.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound has significant potential as a therapeutic agent against bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for different cancer cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

This selectivity highlights its potential for use in cancer therapy .

Case Studies and Research Findings

A study published in a peer-reviewed journal examined the effects of this compound on mouse splenocytes. The compound was shown to enhance immune responses by modulating T-cell activity when tested in vitro. Specifically, at concentrations of 100 nM, it increased T-cell proliferation by approximately 92%, indicating immunomodulatory properties .

In another investigation focusing on its anti-inflammatory effects, researchers observed that the compound significantly reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate, and how can purity be ensured?

- Methodology :

- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl 2-bromoacetate in acetonitrile at 60°C using DIEA as a base.

- Step 2 : Purify the crude product via silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to achieve 63% yield .

- Purity Validation : Confirm purity using H NMR (e.g., δ = 6.77–6.15 ppm for aromatic protons) and LCMS analysis .

Q. Which spectroscopic and thermal characterization techniques are critical for structural confirmation?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve aromatic, ester, and dihydrobenzodioxin moieties .

- Mass Spectrometry (MS) : Confirm molecular weight via LCMS (e.g., [M+1]+ = 353.9 observed for analogs) .

- Thermal Analysis : Employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess melting points and decomposition profiles .

Advanced Research Challenges

Q. How can researchers resolve low yields in multi-step syntheses of analogs?

- Case Study : IA-1 synthesis achieved only 9.2% yield due to inefficient coupling between ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetate and imine precursors .

- Optimization Strategies :

- Screen alternative solvents (e.g., DMF or THF) to improve solubility.

- Use catalysts like Pd(OAc) for coupling reactions.

- Optimize Prep-HPLC conditions (e.g., NH3-adjusted mobile phases) for better resolution .

Q. What experimental strategies elucidate the compound’s bioactivity mechanisms?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Quantify affinity for enzymes/receptors (e.g., cancer pathway targets) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-target interactions .

- Computational Approaches :

- Perform molecular docking to predict interactions with residues (e.g., His124 in viral proteases) .

- Validate hypotheses via mutagenesis (e.g., alanine scanning of binding pockets) .

Q. How should contradictory data on biological activity be analyzed?

- Example : Discrepancies in antimicrobial efficacy between studies may arise from strain-specific responses or assay conditions .

- Resolution Workflow :

- Replicate assays under standardized conditions (e.g., CLSI guidelines).

- Use orthogonal assays (e.g., time-kill curves vs. MIC determinations).

- Apply metabolomics to identify off-target effects .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction atmospheres (e.g., inert gas vs. air) to control oxidation side reactions .

- Bioactivity Assays : Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .

- Data Interpretation : Use cheminformatics tools (e.g., PubChem’s bioactivity data) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.